[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol
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Overview
Description
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol: is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an imidazole ring, which is further connected to a methanethiol group. The presence of the difluoromethyl group imparts distinct chemical reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the reaction of imidazole derivatives with difluoromethylating agents under controlled conditions. For instance, the use of difluoromethyl sulfonium salts or difluoromethyl halides in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize transition-metal catalysts to enhance the efficiency and selectivity of the reaction. The choice of catalyst, solvent, and reaction temperature are critical factors in optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of reduced imidazole derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The difluoromethyl group can improve the metabolic stability and membrane permeability of drug candidates, making it a valuable moiety in medicinal chemistry .
Industry
Industrially, this compound is used in the development of agrochemicals and materials science. Its unique properties can enhance the performance and durability of products in these fields.
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-1H-imidazol-2-amine: Similar in structure but with an amine group instead of a methanethiol group.
1-(Difluoromethyl)-1H-imidazol-2-yl]acetonitrile: Contains a nitrile group instead of a methanethiol group.
Uniqueness
The uniqueness of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol lies in its combination of the difluoromethyl group with the methanethiol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H6F2N2S |
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Molecular Weight |
164.18 g/mol |
IUPAC Name |
[1-(difluoromethyl)imidazol-2-yl]methanethiol |
InChI |
InChI=1S/C5H6F2N2S/c6-5(7)9-2-1-8-4(9)3-10/h1-2,5,10H,3H2 |
InChI Key |
CKGPTCZWXVHIJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)CS)C(F)F |
Origin of Product |
United States |
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